molecular formula C16H14N4O2 B11836763 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine CAS No. 676565-79-0

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B11836763
CAS No.: 676565-79-0
M. Wt: 294.31 g/mol
InChI Key: OEYBFUUBHGRGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine (CAS 676565-79-0) is an organic compound with the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g/mol . This quinazoline derivative features a nitro group at the 6-position of the quinazoline ring system and a substituted amine with a 1-phenylethyl moiety, which is a common structural feature in compounds with biological activity . Quinazoline-based compounds are of significant interest in medicinal chemistry and chemical biology research due to their potential as kinase inhibitors. The specific stereochemistry of the 1-phenylethyl group can be critical for selective target binding, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this nitro-functionalized quinazoline as a key precursor for further chemical modifications, including reduction to the corresponding amine for the synthesis of more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this compound with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676565-79-0

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

6-nitro-N-(1-phenylethyl)quinazolin-4-amine

InChI

InChI=1S/C16H14N4O2/c1-11(12-5-3-2-4-6-12)19-16-14-9-13(20(21)22)7-8-15(14)17-10-18-16/h2-11H,1H3,(H,17,18,19)

InChI Key

OEYBFUUBHGRGFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst.

    Nitrating Agents: Nitric acid, nitrating mixtures.

    Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products

    Reduction Product: 6-Amino-N-(1-phenylethyl)quinazolin-4-amine.

    Substitution Product: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 6-nitro compounds, as antiviral agents. For instance, the modification of quinazoline structures has led to the development of inhibitors targeting viral proteases such as the SARS-CoV-2 main protease (Mpro). The research indicates that quinazolin-4-one-based compounds exhibit promising inhibitory activity against Mpro, which is crucial for viral replication .

Case Study: SARS-CoV-2 Inhibition

  • Compound Tested : Quinazolin-4-one derivatives.
  • Findings : Certain derivatives demonstrated comparable or superior potency to established inhibitors like baicalein, with IC50 values indicating effective inhibition of viral replication .

Antibacterial Properties

The antibacterial potential of quinazoline derivatives has been extensively studied. Compounds derived from the quinazoline scaffold have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance.

Case Study: Antimicrobial Activity

  • Study Focus : Synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors.
  • Results : A series of compounds exhibited moderate to strong antibacterial activity against various strains, with some surpassing standard antibiotics in efficacy .

Cancer Research

The quinazoline scaffold has been explored for its anticancer properties. Specific derivatives have been identified as potential inhibitors of cancer cell proliferation and survival.

Case Study: KRAS-Mutant Colorectal Cancer

  • Development : Novel SOS1 degraders based on quinazoline structures were designed to target KRAS mutations in colorectal cancer.
  • Outcome : These degraders showed significant efficacy in patient-derived organoids, suggesting a promising therapeutic strategy for difficult-to-treat cancers .

Photodynamic Therapy

6-Nitroquinazolinone has been investigated for its photodynamic properties. When combined with UVA irradiation, it demonstrated photodestructive effects on glioblastoma cell lines, indicating its potential use in targeted cancer therapies.

Case Study: Photodynamic Effects

  • Experiment : In vitro studies with glioblastoma cells.
  • : The compound showed significant cytotoxicity when activated by light, suggesting applications in photodynamic therapy for cancer treatment .

Mechanistic Studies and Structural Optimization

Research into the structure-activity relationship (SAR) of 6-nitro derivatives has provided insights into their mechanisms of action. Understanding how modifications affect biological activity is crucial for optimizing these compounds for therapeutic use.

Research Insights

  • Structural modifications at specific positions on the quinazoline ring can enhance interaction with target proteins, leading to improved pharmacological profiles and potency against diseases such as HIV and cancer .

Mechanism of Action

The mechanism of action of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural variations among quinazolin-4-amine analogues include substituents at the 6-position (e.g., nitro, bromo, iodo, methoxy) and the N-alkyl/aryl group. Below is a comparative analysis:

Compound Name 6-Substituent N-Substituent Molecular Weight (g/mol) Synthesis Yield (%) Key Features
6-Nitro-N-(1-phenylethyl)quinazolin-4-amine NO₂ 1-Phenylethyl ~337.35* Not reported Strong electron-withdrawing nitro group; lipophilic phenylethyl chain
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br Thiophen-2-ylmethyl 376.0 99 Bromo substituent enables Suzuki couplings; thiophene enhances π-stacking
6-Iodo-N-ethyl-N-phenylquinazolin-4-amine (5o) I Ethyl-phenyl 376.0 95.7 Iodo group for cross-coupling; dual N-alkyl/aryl substitution
6-Methoxy-N-phenethylquinazolin-4-amine (6c) OCH₃ Phenethyl ~323.37* 76 Electron-donating methoxy group; improved solubility
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine NO₂ 3-Chloro-4-fluorophenyl ~389.78* Not reported Nitro and halogen synergy for kinase inhibition; enhanced target affinity

*Calculated based on molecular formula.

Key Research Findings

  • Kinase Inhibition : 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine derivatives showed potent CLK1 inhibition (IC₅₀ < 50 nM) due to synergistic effects of bromo and thiophene groups .
  • Anticancer Activity : Analogues with dual N-alkyl/aryl groups (e.g., 5o) demonstrated enhanced cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) .
  • Synthetic Versatility : Nitro and iodo substituents allow further functionalization via Suzuki or Ullmann couplings, enabling rapid SAR studies .

Biological Activity

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry, exhibiting properties such as antitumor, anti-inflammatory, and antimicrobial effects. This article delves into the biological activities associated with 6-nitro derivatives of quinazoline, particularly focusing on their mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound features a nitro group at the 6-position and a phenylethyl substituent at the nitrogen atom of the quinazoline ring. This structural configuration is significant as it influences both the pharmacological properties and the interaction with biological targets.

Antitumor Activity

Quinazoline derivatives, including this compound, have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : Quinazoline derivatives have been shown to act as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, certain derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) and colorectal cancer cells (HT-29) .
  • Aurora Kinase Inhibition : Some studies report that quinazoline derivatives exhibit inhibitory activity against Aurora kinases, which are essential for cell division and are often overexpressed in tumors .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds like this compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Antimicrobial Activity

Quinazolines are recognized for their antibacterial and antifungal properties. The presence of the nitro group enhances these activities, making them effective against various pathogens .

Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of a series of 6-nitroquinazoline derivatives on different cancer cell lines including MCF-7 (breast cancer), HT-29 (colorectal cancer), and PC-3 (prostate cancer). Among these, K6 showed the highest cytotoxicity against all tested cell lines, demonstrating the potential of nitro-substituted quinazolines in cancer therapy .

Study 2: Photodynamic Therapy

Another research highlighted the photodynamic effects of 6-nitroquinazolinone when combined with UVA irradiation. This combination was found to induce significant cytotoxicity in glioblastoma and melanoma cell lines, suggesting its potential as a photosensitizer in photodynamic therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Modulation of Cytokine Production : Influencing inflammatory responses through cytokine regulation.

Q & A

Q. How to integrate AI for high-throughput screening (HTS) of derivatives?

  • Methodological Answer : Train ML models (e.g., random forests) on HTS data (IC50_{50}, solubility) to prioritize synthesis candidates. Use COMSOL Multiphysics for reaction optimization (e.g., microwave-assisted synthesis at 150°C). Implement robotic liquid handlers for autonomous dose-response testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.